Cas no 22715-27-1 (pyrimidine-2,5-diamine)
pyrimidine-2,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Diaminopyrimidine
- Pyrimidine-2,5-diamine
- 2,5-Diaminepyrimidine
- 2,5-Diamionpyrimidine
- 2,5-Diamino-pyrimidin
- 2,5-Pyrimidinediamine
- 5,2-Diaminopyrimidin
- AC1L5GP6
- AC1Q4WNU
- Pyrimidin-2,5-diyldiamin
- pyrimidine-2,5-diyldiamine
- NSC22476
- zlchem 631
- Pyrimidine, 2,5-diamino-
- ZLD0081
- DNACGYGXUFTEHO-UHFFFAOYSA-N
- VP50053
- RP18980
- AB0020958
- ST2409137
- V2039
- ST45024275
- (4-METHOXYBIPHENYL-4-YL)-PHENYL-METHANONE
- 22715-27-1
- AKOS000265300
- AS-30710
- EN300-36171
- SCHEMBL2495212
- Q18465870
- FT-0645386
- AMY15725
- MFCD00129726
- NSC-22476
- SB57467
- CS-0019001
- DTXSID80281673
- J-507278
- Z362768106
- A816322
- DB-008134
- ALBB-019743
- pyrimidine-2,5-diamine
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- MDL: MFCD00129726
- Inchi: 1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
- InChI Key: DNACGYGXUFTEHO-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C(C=1)N
Computed Properties
- Exact Mass: 110.05900
- Monoisotopic Mass: 110.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -0.8
- Topological Polar Surface Area: 77.8
Experimental Properties
- Density: 1.368
- Boiling Point: 401.7 oC at 760 mmHg
- Flash Point: 225.6 oC
- Refractive Index: 1.694
- PSA: 77.82000
- LogP: 0.80340
pyrimidine-2,5-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyrimidine-2,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076888-250mg |
2,5-Diaminopyrimidine |
22715-27-1 | 98% | 250mg |
£41.00 | 2022-03-01 | |
| Fluorochem | 076888-10g |
2,5-Diaminopyrimidine |
22715-27-1 | 98% | 10g |
£711.00 | 2022-03-01 | |
| Fluorochem | 076888-1g |
2,5-Diaminopyrimidine |
22715-27-1 | 98% | 1g |
£120.00 | 2022-03-01 | |
| Fluorochem | 076888-5g |
2,5-Diaminopyrimidine |
22715-27-1 | 98% | 5g |
£440.00 | 2022-03-01 | |
| TRC | B526255-100mg |
pyrimidine-2,5-diamine |
22715-27-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B526255-500mg |
pyrimidine-2,5-diamine |
22715-27-1 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B526255-1g |
pyrimidine-2,5-diamine |
22715-27-1 | 1g |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D896578-5g |
2,5-Diaminepyrimidine |
22715-27-1 | 95% | 5g |
4,698.00 | 2021-05-17 | |
| Matrix Scientific | 073157-1g |
2,5-Diaminepyrimidine, 95+% |
22715-27-1 | 95+% | 1g |
$416.00 | 2023-09-06 | |
| Matrix Scientific | 073157-5g |
2,5-Diaminepyrimidine, 95+% |
22715-27-1 | 95+% | 5g |
$1099.00 | 2023-09-06 |
pyrimidine-2,5-diamine Suppliers
pyrimidine-2,5-diamine Related Literature
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1. 663. New syntheses based on 5-aminopyrimidinesF. L. Rose J. Chem. Soc. 1952 3448
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Miki Kohei,Naoki Takizawa,Ryosuke Tsutsumi,Wei Xu,Naoya Kumagai Org. Biomol. Chem. 2023 21 2889
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Hidetoshi Noda,Yasuko Asada,Masakatsu Shibasaki,Naoya Kumagai Org. Biomol. Chem. 2019 17 1813
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Hidetoshi Noda,Yasuko Asada,Masakatsu Shibasaki,Naoya Kumagai Org. Biomol. Chem. 2019 17 1813
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Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845
Additional information on pyrimidine-2,5-diamine
Pyrimidine-2,5-diamine (CAS No. 22715-27-1): A Key Intermediate in Modern Pharmaceutical Research
Pyrimidine-2,5-diamine, a compound with the chemical formula C₄H₆N₂ and the CAS registry number 22715-27-1, represents a fundamental building block in the synthesis of various pharmacologically active molecules. This heterocyclic amine has garnered significant attention in the field of medicinal chemistry due to its versatile reactivity and its role as a precursor in the development of drugs targeting diverse therapeutic areas.
The structural framework of pyrimidine-2,5-diamine consists of a six-membered aromatic ring containing two nitrogen atoms at the 2 and 5 positions, with two amino groups (-NH₂) attached at these positions as well. This configuration imparts unique electronic and steric properties to the molecule, making it an invaluable intermediate for constructing more complex pharmacophores. The presence of these two amino groups allows for further functionalization through various chemical reactions, including condensation, alkylation, and acylation, which are essential for tailoring the molecular properties to achieve desired biological activities.
In recent years, pyrimidine-2,5-diamine has been extensively studied for its potential applications in the development of antiviral and anticancer agents. The pyrimidine scaffold is a hallmark of many nucleoside analogs, which are known for their efficacy in inhibiting viral replication by mimicking natural nucleobases. For instance, derivatives of pyrimidine-2,5-diamine have been explored as inhibitors of enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis and repair. Inhibiting TS can disrupt tumor cell proliferation, making such compounds promising candidates for anticancer therapies.
Moreover, the interest in pyrimidine-2,5-diamine extends to its role in designing novel antiviral drugs. The ability to modify the pyrimidine core allows researchers to develop molecules that can selectively target viral enzymes without affecting host cellular processes. Recent studies have highlighted the use of pyrimidine-based compounds in combating RNA viruses, such as those responsible for influenza and hepatitis C. By incorporating structural modifications derived from pyrimidine-2,5-diamine, scientists have been able to enhance drug potency and reduce resistance profiles.
The versatility of pyrimidine-2,5-diamine is further underscored by its application in synthesizing kinase inhibitors. Protein kinases play a pivotal role in cell signaling pathways and are often dysregulated in diseases such as cancer. Pyrimidine derivatives have shown promise as kinase inhibitors due to their ability to bind to ATP-binding pockets with high affinity. Researchers have leveraged the reactivity of pyrimidine-2,5-diamine to develop inhibitors targeting specific kinases involved in cancer progression or inflammatory responses.
In addition to its pharmaceutical applications, pyrimidine-2,5-diamine has found utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex heterocyclic compounds makes it valuable for designing novel materials with unique electronic properties. These materials can be employed in optoelectronic devices or as catalysts in organic synthesis. Furthermore, derivatives of pyrimidine-2,5-diamine have been explored as herbicides and fungicides due to their interaction with essential biological pathways in plants and fungi.
The synthesis of pyrimidine-2,5-diamine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between urea derivatives with β-ketoesters or β-ketoamides under acidic or basic conditions. Advances in synthetic methodologies have enabled more efficient production processes, including catalytic approaches that minimize waste and energy consumption.
In conclusion, pyrimidine-2,5-diamine (CAS No. 22715-27-1) is a multifaceted compound with significant implications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable intermediate for developing drugs targeting various diseases and innovative materials with tailored properties. As research continues to uncover new applications for this compound, its importance in modern chemical synthesis is poised to grow even further.
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